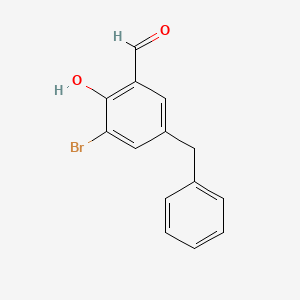
5-benzyl-3-bromo-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-3-bromo-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C14H11BrO2 . It is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), bearing functional groups of bromo-halogens, a hydroxyl, and a carboxylic acid around the benzene ring .
Synthesis Analysis
The synthesis of 5-benzyl-3-bromo-2-hydroxybenzaldehyde can involve various methodologies. For instance, it can be synthesized via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the synthesis of a new Schiff base ligand of 5-bromo-2-hydroxybenzaldehyde S-ethyl-isothiosemicarbazone .Molecular Structure Analysis
The molecular structure of 5-benzyl-3-bromo-2-hydroxybenzaldehyde can be represented by the InChI key MKKSTJKBKNCMRV-UHFFFAOYSA-N . The compound exhibits a layer packing structure via weak π-π stacking interactions .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
In organic chemistry, 5-benzyl-3-bromo-2-hydroxybenzaldehyde is a valuable intermediate for synthesizing complex molecules. Its benzylic position is particularly reactive due to the presence of the bromine atom, which can undergo various substitution reactions to introduce different functional groups . This compound can also participate in the formation of oximes and hydrazones, which are useful in synthesizing heterocyclic compounds .
Medicinal Chemistry
This compound’s structure is conducive to forming pharmacologically active motifs through condensation reactions. It can be used to synthesize hydrazonoindolin-2-ones, which have shown promise as anticancer agents . The bromine atom allows for further functionalization, potentially leading to new drug candidates.
Analytical Chemistry
In analytical chemistry, derivatives of 5-benzyl-3-bromo-2-hydroxybenzaldehyde can be used as reagents for chemical derivatization, aiding in the quantification of amines in various substrates . Its distinct spectroscopic properties can be leveraged for detecting specific analytes.
Environmental Science
The reactivity of the benzylic bromine makes it a candidate for studying degradation processes in environmental samples. Understanding its breakdown products can inform the environmental impact of brominated organic compounds .
Material Science
The compound’s ability to undergo electrophilic substitution reactions makes it a precursor for materials with specific electronic properties. It can be used to synthesize ligands for metal-organic frameworks (MOFs) that have applications in gas storage and separation .
Biochemistry Research
In biochemistry, the compound’s aldehyde group can react with various biomolecules, making it a tool for probing enzyme mechanisms or modifying proteins and nucleic acids for research purposes .
Pharmacology
Pharmacologically, the compound can be an intermediate in the synthesis of drugs like Salmeterol, which is used for treating asthma and other respiratory conditions .
Industrial Applications
On an industrial scale, 5-benzyl-3-bromo-2-hydroxybenzaldehyde can be involved in air-oxidation reactions to produce aromatic acids, which are precursors to various commercial products .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Based on its structural similarity to other benzaldehyde derivatives, it may interact with various enzymes and receptors in the body .
Mode of Action
Benzaldehyde derivatives are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets .
Biochemical Pathways
Benzaldehyde derivatives are known to participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions . These reactions can affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
Based on its structural similarity to other benzaldehyde derivatives, it may exert various biological effects, potentially influencing cellular processes such as signal transduction, enzyme activity, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-benzyl-3-bromo-2-hydroxybenzaldehyde. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and reactivity . Furthermore, the compound should be stored in a sealed container in a cool, dry place, with good ventilation or exhaust .
Eigenschaften
IUPAC Name |
5-benzyl-3-bromo-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-8-11(7-12(9-16)14(13)17)6-10-4-2-1-3-5-10/h1-5,7-9,17H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBRAWHUGVXENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)Br)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-3-bromo-2-hydroxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

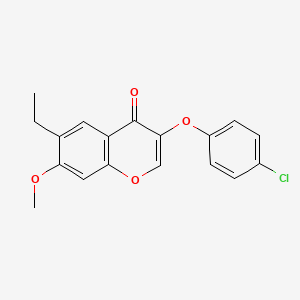
![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)
![3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B5805777.png)
![N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)
![methyl 1-[(benzylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5805792.png)
![2-(2,4-dichlorophenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805810.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoic acid](/img/structure/B5805825.png)
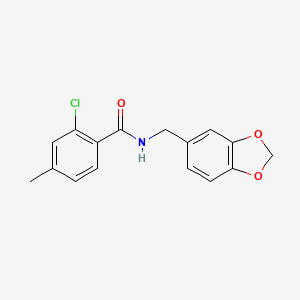
![5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5805835.png)
![2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5805843.png)
![4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)
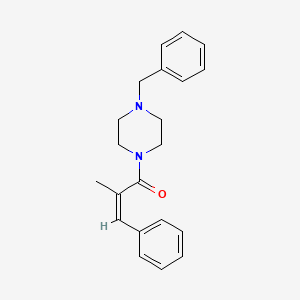
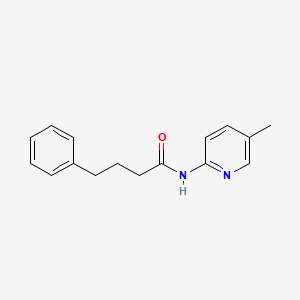
![N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5805862.png)